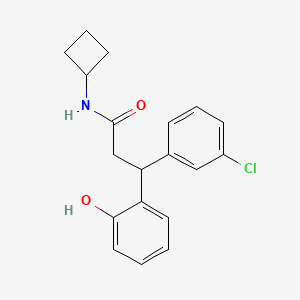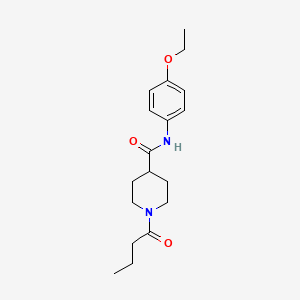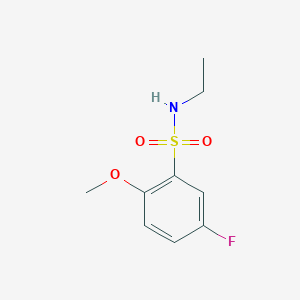![molecular formula C15H12N4O2S B6046631 N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide](/img/structure/B6046631.png)
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a thiadiazole ring, which is known for its versatility and biological activity. The presence of both the pyridine and thiadiazole rings in its structure makes it a valuable candidate for various scientific applications.
将来の方向性
作用機序
Target of Action
The primary target of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide is the cytosolic protein tyrosine phosphatase epsilon (cyt-PTPε) . This enzyme plays a central role in controlling the differentiation and function of osteoclasts, whose overactivation can lead to osteoporosis .
Mode of Action
The compound interacts with cyt-PTPε by inhibiting its activity . Specifically, it exhibits an inhibitory effect against the dephosphorylation of cellular Src protein, which is a substrate of cyt-PTPε .
Biochemical Pathways
The inhibition of cyt-PTPε affects the biochemical pathways involved in osteoclast differentiation and function . By inhibiting cyt-PTPε, the compound destabilizes the podosome structure that is necessary for the bone-resorbing activity of osteoclasts . It also attenuates the cellular differentiation of monocytes into osteoclasts .
Result of Action
The result of the compound’s action is the inhibition of osteoclast differentiation and function, which could potentially be used to treat conditions like osteoporosis .
生化学分析
Biochemical Properties
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been identified as a novel inhibitor of protein tyrosine phosphatase epsilon (PTPε), which is involved in the regulation of osteoclast differentiation and function . The compound binds to the SH2 domain of PTPε, inhibiting its activity and subsequently affecting downstream signaling pathways. This interaction highlights the potential of this compound as a therapeutic agent for conditions related to abnormal osteoclast activity, such as osteoporosis.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to inhibit the differentiation of monocytes into osteoclasts, thereby reducing osteoclast-mediated bone resorption . Additionally, the compound affects cell signaling pathways by inhibiting the dephosphorylation of cellular Src protein, a substrate of PTPε. This inhibition leads to the destabilization of the podosome structure in osteoclasts, which is essential for their bone-resorbing activity. Furthermore, this compound has been observed to induce cell cycle arrest and apoptosis in certain cancer cell lines, indicating its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. The compound binds to the SH2 domain of PTPε, inhibiting its phosphatase activity and preventing the dephosphorylation of its substrates . This inhibition disrupts downstream signaling pathways, leading to changes in gene expression and cellular function. Additionally, the compound’s ability to induce apoptosis in cancer cells is mediated through the activation of pro-apoptotic pathways and the inhibition of anti-apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. . In in vitro studies, the compound has shown sustained inhibitory effects on osteoclast differentiation and activity over extended periods. In in vivo studies, the compound has demonstrated anti-tumor efficacy in animal models, with significant tumor growth inhibition observed at specific dosages .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively inhibits osteoclast activity and reduces bone resorption without causing significant toxicity . At higher dosages, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. In cancer models, the compound has shown dose-dependent anti-tumor activity, with higher dosages leading to greater tumor growth inhibition . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to the formation of metabolites that are excreted through the kidneys. The compound’s effects on metabolic flux and metabolite levels are still being studied to understand its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it binds to intracellular proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within tissues are influenced by its physicochemical properties, such as lipophilicity and molecular size. Understanding the transport and distribution mechanisms of the compound is crucial for optimizing its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target proteins and exerts its effects Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus or mitochondria These modifications can influence the compound’s activity and its ability to modulate cellular processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine carboxamide group. One common method involves the reaction of 2-amino-5-(phenoxymethyl)-1,3,4-thiadiazole with pyridine-3-carboxylic acid chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for protein tyrosine phosphatases.
Medicine: Explored for its anti-osteoclastic activity, which could be beneficial in treating osteoporosis.
Industry: Utilized in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
- N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]nicotinamide
- N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-N’-phenylurea
Uniqueness
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide stands out due to its dual presence of pyridine and thiadiazole rings, which confer unique chemical and biological properties. Its ability to inhibit protein tyrosine phosphatase epsilon distinguishes it from other similar compounds, making it a valuable candidate for further research and development.
特性
IUPAC Name |
N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-14(11-5-4-8-16-9-11)17-15-19-18-13(22-15)10-21-12-6-2-1-3-7-12/h1-9H,10H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCHQIVANKTHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-({2,6-dichloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B6046551.png)
![2-{1-(2-fluorobenzyl)-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6046555.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6046572.png)

![2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6046587.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B6046594.png)

![8-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]-3,4-dihydro-2H-chromen-3-amine](/img/structure/B6046615.png)
![4-[3-(2,2-Dichloro-1-methylcyclopropyl)prop-2-ynyl]morpholine](/img/structure/B6046627.png)
![N~2~,N~2~-diethyl-N~1~-[1-(2-fluorobenzyl)-3-piperidinyl]-N~1~-methylglycinamide](/img/structure/B6046636.png)
![N,N-diethyl-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6046644.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B6046658.png)
